molecular formula C22H19ClFN7O2 B2790690 (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923513-88-6

(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2790690
CAS No.: 923513-88-6
M. Wt: 467.89
InChI Key: FUGQNPKPHHDQMP-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a potent and selective cell-permeable inhibitor of AKT (also known as Protein Kinase B). This compound is a valuable pharmacological tool for elucidating the complex roles of the AKT signaling pathway in cellular processes. The mechanism of action involves competitively binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and subsequent activation. Research utilizing this inhibitor has been instrumental in demonstrating the critical dependence of certain cancer cells, such as prostate cancer, on AKT signaling for survival and proliferation . Its high specificity makes it an essential compound for studying AKT-driven biological phenomena, including cell growth, metabolism, and apoptosis, providing critical insights for the development of targeted cancer therapeutics. The triazolopyrimidine core structure is a known privileged scaffold in kinase inhibitor design, contributing to the compound's potent biochemical efficacy.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7O2/c1-33-18-6-5-14(23)11-17(18)22(32)30-9-7-29(8-10-30)20-19-21(26-13-25-20)31(28-27-19)16-4-2-3-15(24)12-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGQNPKPHHDQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and empirical data from various studies.

Structural Overview

This compound features:

  • A 5-chloro-2-methoxyphenyl moiety
  • A piperazine ring
  • A triazolo[4,5-d]pyrimidine segment

These structural elements suggest potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of triazolo[4,5-d]pyrimidines have been shown to inhibit cancer cell proliferation. In vitro studies demonstrated that related compounds led to increased apoptosis in cancer cell lines, such as MDA-MB-231. The mechanism involves the upregulation of pro-apoptotic factors like P53 and Bax while downregulating anti-apoptotic proteins like Bcl2 .

Antiviral Properties

Given the broad-spectrum biological activities associated with indole derivatives and their analogs, this compound may also possess antiviral properties. Preliminary studies suggest that it could inhibit viral replication in cell cultures. The specific mechanisms are yet to be fully elucidated but may involve interference with viral entry or replication processes .

Antimicrobial Effects

The compound's structural components indicate potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may inhibit the growth of pathogenic bacteria. The presence of the piperazine ring is particularly notable as it has been linked to improved antibacterial properties in other studies .

Research Findings and Case Studies

Study Focus Findings
Study 1Antitumor ActivityThe compound exhibited a significant reduction in cell viability in MDA-MB-231 cells with IC50 values lower than standard treatments .
Study 2Antiviral ScreeningIn vitro assays indicated that the compound reduced HIV-1 and HIV-2 replication by over 50% in MT-4 cells .
Study 3Antimicrobial TestingShowed effective inhibition of growth against multiple strains of E. coli and Staphylococcus aureus.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Viral Replication Inhibition : Potential interference with viral lifecycle stages.
  • Bacterial Growth Inhibition : Disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. Research shows that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Preliminary investigations have demonstrated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the chloro and methoxy groups may enhance its interaction with bacterial membranes, leading to increased permeability and cell lysis .

Neurological Effects

Studies have also explored the neuropharmacological effects of this compound. It has been shown to possess anticonvulsant properties in animal models of epilepsy. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.

Case Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry reported on the synthesis of various derivatives of triazolo-pyrimidines, including the compound . These derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In research conducted by Smith et al., the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 3: Neuropharmacological Investigation

A recent animal study investigated the anticonvulsant effects of the compound using the maximal electroshock seizure model. Results showed that administration significantly reduced seizure duration and frequency compared to control groups, highlighting its potential use in treating epilepsy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanone group and halogenated aryl rings serve as primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProductYield (%)References
Aromatic Chlorine DisplacementKOH, EtOH, refluxMethoxy-substituted aryl derivative65–72
Piperazine AlkylationAlkyl halides, NaHCO₃, DMF, 50°CN-Alkylated piperazine adducts58–65
Fluorophenyl Ring SubstitutionNaN₃, CuI, DMSO, 80°CAzido-functionalized intermediate70
  • The 5-chloro-2-methoxyphenyl group undergoes displacement with hydroxide ions under basic conditions, forming phenolic derivatives.

  • The 3-fluorophenyl substituent shows lower reactivity due to electron-withdrawing effects but participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

Cyclization and Ring-Opening Reactions

The triazolo[4,5-d]pyrimidine core participates in ring-modifying reactions.

Reaction TypeConditionsOutcomeKey ObservationsReferences
Acid-Catalyzed RearrangementH₂SO₄, CH₃CN, 60°CPyrimidine ring contractionForms imidazopyrimidine analog
Base-Induced Ring OpeningNaOH, H₂O/THF, refluxCleavage of triazole N–N bondGenerates aminopyrimidine
  • The triazole ring is susceptible to acidic or basic hydrolysis, leading to structural rearrangements .

  • Ring-opening reactions are critical for synthesizing bioactive metabolites.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl and heteroaryl moieties.

Reaction TypeCatalysts/ReagentsProductApplicationsReferences
Suzuki–Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMEBiaryl derivativesEnhances π-conjugation
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, NH substratesAmino-functionalized analogsImproves solubility
  • The 3-fluorophenyl group directs coupling reactions to the para-position.

  • Piperazine nitrogen can coordinate with palladium, influencing regioselectivity .

Oxidation and Reduction

Redox reactions target the methanone and triazole functionalities.

Reaction TypeReagentsOutcomeNotesReferences
Methanone ReductionNaBH₄, MeOH, 0°CSecondary alcoholStereoselectivity observed
Triazole OxidationmCPBA, CH₂Cl₂, RTTriazole N-oxideEnhances electrophilicity
  • Reduction of the methanone group produces chiral alcohols, critical for probing biological targets.

  • Oxidation of the triazole ring modulates electronic properties for further functionalization .

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, and sulfonation.

Reaction TypeReagentsProductYield (%)References
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetylpiperazine derivative85
Sulfonamide FormationTsCl, pyridine, 40°CPiperazine sulfonamide78
  • Piperazine reactions improve pharmacokinetic properties, such as metabolic stability.

Photochemical Reactions

UV-induced reactions exploit the fluorophenyl and triazole groups.

Reaction TypeConditionsOutcomeApplicationsReferences
[2+2] CycloadditionUV light, acetoneCyclobutane-linked dimerStudy of supramolecular stacks
  • Photoreactivity is useful for developing photoaffinity probes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogues reported in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical/Biological Notes
Target Compound Triazolo[4,5-d]pyrimidine - 5-Chloro-2-methoxyphenyl
- 3-Fluorophenyl
- Piperazine linker
Fluorine and chlorine may enhance metabolic stability; methoxy group improves solubility .
[] "(R)-(2-Cl-3-(CF3-Me)Ph)...tetrahydro-5H-[1,2,3]triazolo[4,5-c]Py..." Triazolo[4,5-c]pyridine - 2-Chloro-3-(trifluoromethyl)phenyl
- 5-Fluoropyrimidinyl
- Methyl group
Trifluoromethyl group enhances lipophilicity; targets P2X7 receptors (neuroinflammation) .
[] "(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)..." Pyrimidine-triazole hybrid - 5-Methyl-1H-1,2,4-triazol-3-yl
- 4-Methylpiperazine
Methylpiperazine improves solubility; triazole-pyrimidine core may target kinases .

Key Observations

Core Heterocycle Differences :

  • The target compound’s triazolo[4,5-d]pyrimidine core differs from ’s triazolo[4,5-c]pyridine in ring fusion position and heteroatom arrangement. This affects electronic properties and binding interactions .
  • ’s compound uses a pyrimidine-triazole hybrid without fused rings, offering greater conformational flexibility .

Substituent Impact :

  • The 3-fluorophenyl group in the target compound may enhance binding affinity through hydrophobic interactions, whereas ’s trifluoromethyl group increases steric bulk and electron-withdrawing effects .
  • Piperazine linkers in all compounds improve aqueous solubility, critical for bioavailability.

Biological Targets (Hypothetical): ’s compound explicitly targets P2X7 purinoceptors, implicated in neuroinflammatory pathways . ’s compound, with a methyltriazole group, may align with kinase inhibitors (e.g., JAK/STAT pathways) .

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable for the target compound, comparisons can be inferred:

  • Lipophilicity : ’s trifluoromethyl group increases logP vs. the target’s fluorophenyl .
  • Solubility : Piperazine and methoxy groups in the target compound likely enhance aqueous solubility compared to ’s methylated pyridine .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this triazolopyrimidine derivative?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents. Key steps include:
  • Nucleophilic substitution to introduce the piperazine moiety (e.g., using dichloromethane or ethanol as solvents at 80–100°C) .
  • Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization, with catalysts like Cu(I) or Pd(PPh₃)₄ improving yields .
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance solubility, while bases like triethylamine neutralize acidic byproducts .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers validate the structural integrity and purity of the compound?

  • Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy, chloro, fluorophenyl groups) via characteristic chemical shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What strategies improve solubility for in vitro assays?

  • Methodological Answer:
  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers (PBS, pH 7.4) to avoid precipitation .
  • Surfactants : Polysorbate-80 (0.01–0.1%) enhances aqueous dispersion .
  • Salt formation : Explore hydrochloride or mesylate salts to increase polarity .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence target binding and pharmacokinetic properties?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) :
  • The 5-chloro-2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability .
  • 3-Fluorophenyl on the triazole increases electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in enzyme active sites .
  • In silico modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of halogenated vs. non-halogenated analogs .

Q. What in vitro models are suitable for evaluating its bioactivity against kinase targets?

  • Methodological Answer:
  • Kinase inhibition assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR, PI3K) to measure IC₅₀ values .
  • Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-lite protocols .
  • Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀, Hill slopes) and normalize for assay conditions (e.g., ATP concentration, incubation time) .
  • Orthogonal assays : Validate hits with SPR (Surface Plasmon Resonance) for binding kinetics and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
  • Batch variability checks : Re-synthesize compound lots and repeat assays under controlled conditions (e.g., fixed DMSO concentration) .

Q. What computational methods predict metabolic stability and toxicity risks?

  • Methodological Answer:
  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect phase I/II metabolites .
  • In vitro toxicity : Test in HepG2 cells for hepatotoxicity (LDH release assay) .

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